2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile
Description
2-[(E)-[(4-Nitrophenyl)methylidene]amino]thiophene-3-carbonitrile is a Schiff base derivative featuring a thiophene core substituted with a cyano (-CN) group at position 3 and a 4-nitrophenyl imine group at position 2. The compound’s structure combines electron-withdrawing groups (nitro and cyano) with a planar aromatic system, making it relevant for applications in materials science and medicinal chemistry. The nitro group enhances electrophilicity and may influence π-π stacking interactions, while the thiophene core contributes to conjugation and stability .
Properties
IUPAC Name |
2-[(E)-(4-nitrophenyl)methylideneamino]thiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c13-7-10-5-6-18-12(10)14-8-9-1-3-11(4-2-9)15(16)17/h1-6,8H/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOYSIRJMBDWMG-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=CS2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=C(C=CS2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile (CAS No. 343374-99-2) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a carbonitrile group and a nitrophenylmethylidene amino moiety. Its molecular formula is C12H8N4O2S, with a molecular weight of 256.28 g/mol.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 0.22 to 0.25 µg/mL against several pathogens, indicating potent antimicrobial effects .
- Mechanism of Action : The proposed mechanism involves the inhibition of biofilm formation, which is critical for bacterial virulence and resistance .
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Candida albicans | 0.15 | Fungicidal |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested : Studies included breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Results : The compound showed IC50 values ranging from 10 to 30 µM, suggesting moderate cytotoxicity against these cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of various derivatives of thiophene compounds, including this compound. The results highlighted its superior antimicrobial activity compared to other derivatives .
- Anticancer Research : Another study focused on the anticancer potential of this compound, demonstrating its ability to induce apoptosis in cancer cells through mitochondrial pathways .
Safety and Toxicity
The safety profile of this compound has been assessed in various toxicity studies:
Comparison with Similar Compounds
Research Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
